Commercial Purity: 6-Bromo (98%) Outperforms 5-Bromo Isomer (95%) in Supplier-Standard Specifications
The standard commercial purity of 6-bromo-1,4-dihydro-1,4-epoxynaphthalene (CAS 477907-60-1) is 98% as supplied by Bidepharm with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the 5-bromo positional isomer (CAS 136131-50-5) is supplied at a standard purity of only 95% by the same vendor . This 3-percentage-point purity gap translates to a maximum isomeric/organic impurity burden of ≤2% for the 6-bromo derivative versus ≤5% for the 5-bromo isomer, a difference of 2.5-fold in potential impurity content that can propagate through multi-step synthetic sequences.
| Evidence Dimension | Standard commercial purity (same supplier) |
|---|---|
| Target Compound Data | 98% (6-Bromo-1,4-dihydro-1,4-epoxynaphthalene, CAS 477907-60-1) |
| Comparator Or Baseline | 95% (5-Bromo-1,4-dihydro-1,4-epoxynaphthalene, CAS 136131-50-5) |
| Quantified Difference | Δ = +3 percentage points; impurity ceiling 2.5× lower (≤2% vs. ≤5%) |
| Conditions | Supplier: Bidepharm (Bide Pharmatech Ltd.); QC methods: NMR, HPLC, GC per batch |
Why This Matters
Higher purity reduces stoichiometric uncertainty in cross-coupling reactions where precise aryl bromide equivalents are critical, and lowers the risk of impurity-derived side products in multi-step medicinal chemistry or materials synthesis campaigns.
